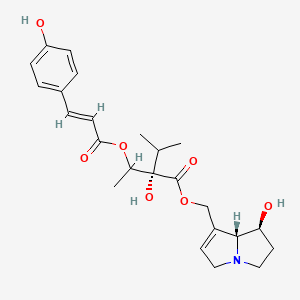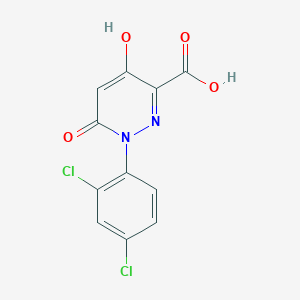
Hydrazinecarboximidamide, 2-((4-chlorophenyl)methylene)-
Descripción general
Descripción
Hydrazinecarboximidamide derivatives are a class of compounds that have been extensively studied due to their potential applications in various fields, including the synthesis of energetic materials, organic semiconductors, and pharmaceuticals. These compounds typically contain a hydrazine moiety bonded to a carbonyl group, which can further react with various substituents to form a diverse range of structures with unique properties .
Synthesis Analysis
The synthesis of hydrazinecarboximidamide derivatives often involves the condensation of hydrazine with different aldehydes or ketones. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, N-(3-Chlorophenyl)hydrazinecarbothioamide is prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate . These reactions typically occur in the presence of a solvent such as methanol, ethanol, or 2-propanol and may require a catalyst like glacial acetic acid .
Molecular Structure Analysis
The molecular structures of hydrazinecarboximidamide derivatives are characterized using various spectroscopic methods, including IR, 1H NMR, and mass spectrometry. Single crystal X-ray diffraction is also employed to determine the crystal structure and analyze intermolecular interactions such as hydrogen bonding . For example, the crystal structure of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide is stabilized by N-H...S, N-H...N, and O-H...N hydrogen bonding interactions .
Chemical Reactions Analysis
Hydrazinecarboximidamide derivatives can undergo further chemical reactions to produce a variety of compounds. Arylidene-hydrazinyl-thiazolines, for instance, are synthesized by reacting 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides with 2-bromo-1-(4-bromophenyl)ethanone . These reactions are facilitated by the presence of anhydrous potassium carbonate and solvents like DMF . The reactivity of these compounds allows for the creation of complex molecules with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarboximidamide derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups, chloro groups, or thiophene rings can significantly affect properties like melting points, solubility, and reactivity . Theoretical calculations and experimental studies are conducted to predict and evaluate properties such as energetic performance, electronic structure, and ionization potentials . These properties are crucial for the application of these compounds in the design of energetic materials, electronic devices, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Thermal Characterization
- Thermal Analysis Techniques : Hydrazinecarboximidamide derivatives, including 2-((4-chlorophenyl)methylene)-, have been studied for their thermal behaviors using techniques like differential scanning calorimetry (DSC), thermogravimetry (TG), and more. These analyses contribute to understanding the stability and purity of these compounds, relevant in drug development and material science (Galvão et al., 2015).
Synthesis and Characterization
- Asymmetrical Azines Synthesis : Research includes the synthesis of asymmetrical azines like 4-((E)-((4-chlorophenyl)(phenyl)methylene)hydrazono)methyl)-2,6-dimethoxyphenol. These compounds are characterized using Density Functional Theory (DFT) and evaluated for antiproliferative activities, indicating potential in cancer research (Ganga & Sankaran, 2020).
Environmental Analysis
- Pollutant Detection : Hydrazinecarboximidamide derivatives, including 2-((4-chlorophenyl)methylene)-, are used in sensors for detecting major water pollutants like hydrazine and 4-chlorophenol. This application is crucial for monitoring and ensuring human health safety (Tahernejad-Javazmi et al., 2018).
Antimicrobial and Anticancer Studies
- Pharmacological Applications : Studies have synthesized new compounds incorporating the hydrazinecarboximidamide structure for antimicrobial and anticancer evaluations. These research efforts highlight the potential of these compounds in developing new therapeutic agents (Abdelghani et al., 2017).
Molecular Structure Analysis
- Crystal Structure Determination : The crystal structure of compounds like N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide has been determined, providing insights into the molecular arrangements and interactions vital for designing drugs and materials (Kant et al., 2012).
Nonlinear Optical Materials
- Optical Limiting Properties : Research into thiophene-2-aldazine Schiff base derivatives, related to hydrazinecarboximidamide structures, explores their nonlinear optical behavior. This is significant in the field of photonics and optoelectronics (Ghazzali et al., 2007).
Propiedades
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZKWRHTYCCDMP-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879399 | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(4-CHLOROPHENYL)MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132685-68-8, 13308-88-8 | |
| Record name | DE(2-chloro)-4-chloro-icerguastat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132685688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(4-CHLOROPHENYL)MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DE(2-CHLORO)-4-CHLORO-ICERGUASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD3870DZOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)